molecular formula C22H28ClN3O2 B4058288 N-({1-[2-(4-chlorophenyl)ethyl]-4-piperidinyl}methyl)-5-cyclopropyl-N-methyl-3-isoxazolecarboxamide

N-({1-[2-(4-chlorophenyl)ethyl]-4-piperidinyl}methyl)-5-cyclopropyl-N-methyl-3-isoxazolecarboxamide

Cat. No.: B4058288
M. Wt: 401.9 g/mol
InChI Key: IWRRMAGFPMDZBO-UHFFFAOYSA-N
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Description

N-({1-[2-(4-chlorophenyl)ethyl]-4-piperidinyl}methyl)-5-cyclopropyl-N-methyl-3-isoxazolecarboxamide is a useful research compound. Its molecular formula is C22H28ClN3O2 and its molecular weight is 401.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 401.1870048 g/mol and the complexity rating of the compound is 514. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Molecular Interaction and Pharmacophore Modeling

One significant study explored the molecular interactions of a closely related antagonist, revealing its potent and selective antagonism for the CB1 cannabinoid receptor. Using molecular orbital methods and comparative molecular field analysis (CoMFA), researchers developed unified pharmacophore models for CB1 receptor ligands. This work underscores the compound's role in elucidating the steric and electrostatic requirements for CB1 receptor binding and antagonism, providing insights into its therapeutic potential (Shim et al., 2002).

Structure-Activity Relationships

Further research into pyrazole derivatives related to this compound highlighted its significance as a lead compound for probing the structure-activity relationships (SAR) of cannabinoid receptor antagonists. Such studies are instrumental in characterizing cannabinoid receptor binding sites and could lead to the development of new pharmacological probes or therapeutic agents capable of modulating cannabinoid receptor activity (Lan et al., 1999).

Synthesis and Characterization

Another area of research involved the synthesis and characterization of related compounds, examining their binding affinity towards cannabinoid receptors. For instance, NESS 0327, a compound with structural similarities, showed significant selectivity and affinity for the CB1 receptor, highlighting the therapeutic relevance of these molecules in cannabinoid receptor research (Ruiu et al., 2003).

Radioligand Development

The development of radioligands for positron emission tomography (PET) imaging is another crucial application. WAY-100635, a compound structurally analogous to the one of interest, has been evaluated as a radioligand for in vivo studies of the 5-HT1A receptor, demonstrating its utility in clinical and pharmacological investigations of central nervous system receptors (Hume et al., 1994).

Anti-Acetylcholinesterase Activity

Research into piperidine derivatives, including those with structural similarities to the compound , has revealed potent anti-acetylcholinesterase (anti-AChE) activity. Such compounds are being investigated for their potential as antidementia agents, indicating their importance in the search for treatments for neurodegenerative diseases (Sugimoto et al., 1990).

Properties

IUPAC Name

N-[[1-[2-(4-chlorophenyl)ethyl]piperidin-4-yl]methyl]-5-cyclopropyl-N-methyl-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28ClN3O2/c1-25(22(27)20-14-21(28-24-20)18-4-5-18)15-17-9-12-26(13-10-17)11-8-16-2-6-19(23)7-3-16/h2-3,6-7,14,17-18H,4-5,8-13,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWRRMAGFPMDZBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1CCN(CC1)CCC2=CC=C(C=C2)Cl)C(=O)C3=NOC(=C3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-({1-[2-(4-chlorophenyl)ethyl]-4-piperidinyl}methyl)-5-cyclopropyl-N-methyl-3-isoxazolecarboxamide
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N-({1-[2-(4-chlorophenyl)ethyl]-4-piperidinyl}methyl)-5-cyclopropyl-N-methyl-3-isoxazolecarboxamide
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N-({1-[2-(4-chlorophenyl)ethyl]-4-piperidinyl}methyl)-5-cyclopropyl-N-methyl-3-isoxazolecarboxamide
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N-({1-[2-(4-chlorophenyl)ethyl]-4-piperidinyl}methyl)-5-cyclopropyl-N-methyl-3-isoxazolecarboxamide
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N-({1-[2-(4-chlorophenyl)ethyl]-4-piperidinyl}methyl)-5-cyclopropyl-N-methyl-3-isoxazolecarboxamide
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N-({1-[2-(4-chlorophenyl)ethyl]-4-piperidinyl}methyl)-5-cyclopropyl-N-methyl-3-isoxazolecarboxamide

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